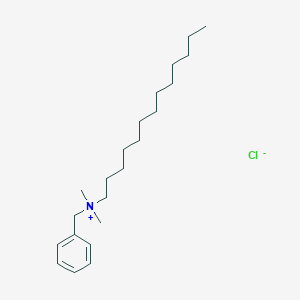

Benzyldimethyl(tridecyl)ammonium chloride

Description

Classification within Cationic Surfactants and Quaternary Ammonium (B1175870) Compounds

Benzyldimethyl(tridecyl)ammonium chloride is categorized as a cationic surfactant. atamanchemicals.com Surfactants, or surface-active agents, possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, which makes them effective detergents. researchgate.net The positive charge on the nitrogen atom in their structure classifies them as cationic. researchgate.net This positive charge is a key feature of quaternary ammonium compounds, which consist of a central nitrogen atom bonded to four other atoms, typically carbon-based groups. nih.govresearchgate.net

The structure of QACs includes a positively charged polyatomic ion with the formula NR₄⁺, where R represents an alkyl or aryl group. nih.gov Benzyldimethyl(tridecyl)ammonium chloride falls under the benzalkonium chloride (BAC) group of QACs. atamanchemicals.com This group is characterized by a benzyl (B1604629) group attached to the nitrogen atom. orst.edu The U.S. Environmental Protection Agency (EPA) categorizes QACs into four groups based on their chemical structure, with the alkyl dimethyl benzyl ammonium chloride (ADBAC) group being one of them. orst.edu

The length of the alkyl chain in QACs influences their function and performance. nih.gov For instance, the biocidal activity of alkyl benzyl dimethyl ammonium chloride homologues is greatest when the alkyl chains have 12 to 16 carbon atoms. gatech.edu

Academic Significance and Research Landscape

The unique properties of quaternary ammonium compounds like Benzyldimethyl(tridecyl)ammonium chloride make them a subject of considerable academic interest. researchgate.net Their amphiphilic nature, combining a hydrophilic polar head and a hydrophobic tail, is fundamental to their function as detergents and their interaction with cell membranes. researchgate.net The positive charge on the nitrogen atom allows for interaction with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. researchgate.net

Research into QACs is extensive, covering their use as disinfectants, antiseptics, and preservatives. researchgate.net Studies have investigated the bactericidal efficiency of different QACs, noting that the length of the alkyl chain is a critical factor. gatech.edu For example, research has shown that alkyl benzyl dimethyl ammonium chlorides with C12 to C16 alkyl chains exhibit the highest bactericidal activity. gatech.edu

Furthermore, the widespread use of QACs has prompted research into their environmental fate and potential for microbial resistance. gatech.edu Academic studies have explored the degradation of these compounds in various environments. For instance, research has demonstrated the efficient degradation of alkyl benzyl dimethyl ammonium chloride in mixed aerobic cultures. gatech.edu The versatility of QACs also extends to their use in organic synthesis as intermediates for dyes, pesticides, and other chemicals. atamanchemicals.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dimethyl-tridecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22;/h14-16,18-19H,4-13,17,20-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWFQDBQMCDYJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936908 | |

| Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-93-6, 8001-54-5, 1330-85-4 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tridecyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyl(tridecyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, ar-dodecyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(tridecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Quaternization Reactions for Benzyldimethyl(tridecyl)ammonium Chloride Synthesis

The primary method for synthesizing benzyldimethyl(tridecyl)ammonium chloride is through a quaternization reaction, a classic example of a nucleophilic substitution (SN2) reaction. This process, often referred to as the Menshutkin reaction, involves the alkylation of a tertiary amine.

Precursor Chemistry and Reactant Considerations

The synthesis of benzyldimethyl(tridecyl)ammonium chloride typically involves the reaction between a tertiary amine and an alkyl halide. nih.gov The key precursors are:

N,N-dimethyltridecylamine: This tertiary amine provides the tridecyl group and the two methyl groups attached to the nitrogen atom. It acts as the nucleophile in the reaction.

Benzyl (B1604629) chloride: This compound serves as the alkylating agent, providing the benzyl group that attaches to the nitrogen. The chlorine atom acts as the leaving group.

The purity of these precursors is crucial for obtaining a high-purity final product. For instance, commercial tertiary amines are often a mixture of compounds with different alkyl chain lengths (e.g., C12, C14, C16). researchgate.netsemanticscholar.org For the specific synthesis of the tridecyl derivative, a purified N,N-dimethyltridecylamine is required. Similarly, benzyl chloride can undergo oxidation to form benzaldehyde, which may need to be removed through distillation before use. google.com

Reaction Conditions and Optimization Strategies

The quaternization reaction is influenced by several factors, including solvent, temperature, and reactant ratios. The reaction is typically carried out by stirring the tertiary amine and benzyl chloride, often in a suitable solvent. jcu.cz

Commonly used solvents include acetone (B3395972), ethanol (B145695), and butanone. jcu.cz The choice of solvent can affect the reaction rate and the ease of product purification. The reaction is often conducted at elevated temperatures, for example, by refluxing the mixture for several hours to ensure complete reaction. nih.gov

Optimization strategies aim to maximize the yield and purity of the final product while minimizing reaction time and by-products. This can involve adjusting the molar ratio of the reactants. An excess of the alkylating agent, benzyl chloride, can be used to drive the reaction to completion, but any unreacted excess must be removed during purification. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Tertiary Amine | N,N-dimethylalkylamine (e.g., dodecyl, tetradecyl) | researchgate.netsemanticscholar.org |

| Alkylating Agent | Benzyl chloride | researchgate.netsemanticscholar.org |

| Solvent | Ethanol, Butanone, Acetone | jcu.cznih.gov |

| Temperature | Reflux | nih.gov |

| Reaction Time | Several hours | nih.gov |

Green Chemistry Principles in Synthesis

In recent years, there has been a growing emphasis on applying green chemistry principles to chemical syntheses to reduce environmental impact. For the synthesis of quaternary ammonium (B1175870) compounds, several greener approaches have been explored.

One approach is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and, in some cases, improve yields. google.com For example, the synthesis of a related compound, tetradecyl-dimethyl-benzyl ammonium chloride, was achieved in minutes under microwave conditions, a significant reduction from the hours required for conventional heating. google.com

Another green chemistry strategy is the development of solvent-free reaction conditions. researchgate.net By eliminating the need for organic solvents, these methods reduce waste and the environmental hazards associated with solvent use and disposal.

Purification and Isolation Techniques for Research Applications

For research applications, obtaining benzyldimethyl(tridecyl)ammonium chloride in a highly pure form is essential. Several purification techniques can be employed.

Recrystallization is a common method for purifying solid quaternary ammonium salts. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the purified compound to crystallize, leaving impurities in the solution. google.com Acetone is a solvent that has been used for the recrystallization of related compounds. google.com

Washing the precipitated product with a volatile organic solvent can help remove residual impurities. researchgate.net

For mixtures of quaternary ammonium compounds with different alkyl chain lengths, rectification of the precursor tertiary amines can be performed prior to the quaternization reaction to obtain a more homogeneous final product. researchgate.netgoogle.com

Azeotropic distillation can be used to remove water from the reaction mixture, which can be particularly useful when the reaction is carried out in an aqueous solution. researchgate.net

| Technique | Description | Reference |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | google.com |

| Washing | Washing the solid product with a volatile organic solvent to remove impurities. | researchgate.net |

| Rectification of Precursors | Purifying the starting tertiary amines by distillation to ensure a more uniform alkyl chain length in the final product. | researchgate.netgoogle.com |

| Azeotropic Distillation | Removing water from the reaction mixture by distillation with a solvent that forms an azeotrope with water. | researchgate.net |

Targeted Derivatization and Analog Synthesis for Structure-Activity Probes

The biological activity of quaternary ammonium compounds is highly dependent on their molecular structure. To investigate these structure-activity relationships (SAR), chemists synthesize a series of analogs with systematic variations in their structure. For benzyldimethyl(tridecyl)ammonium chloride, key areas for modification include the length of the alkyl chain, the nature of the aromatic ring, and the groups attached to the nitrogen atom.

One of the most studied modifications for alkyldimethylbenzylammonium chlorides is the variation of the long alkyl chain . Studies have shown that the antimicrobial activity of these compounds is significantly influenced by the length of this chain. researchgate.net For example, a complete set of benzalkonium salts with alkyl chains ranging from C2 to C20 has been synthesized to systematically evaluate the effect of chain length on their properties. nih.gov The general synthetic route involves the reaction of N,N-dimethylbenzylamine with a series of 1-bromo-alkanes of varying lengths in ethanol under reflux. nih.gov

Another approach to creating analogs for SAR studies is to modify the aromatic ring . For instance, researchers have synthesized benzalkonium chloride analogues where the phenyl ring is replaced with a pyridine (B92270) ring to investigate the impact on antimicrobial activity. nih.gov

Furthermore, it is possible to synthesize analogs with functional groups incorporated into the structure. For example, cleavable quaternary ammonium surfactants have been synthesized by incorporating carbonate linkages between the hydrocarbon chain and the polar head group, allowing for controlled degradation. google.com

The synthesis of these analogs allows for a systematic exploration of how different structural features influence the compound's properties, providing valuable insights for the design of new molecules with tailored activities.

Mechanism of Action and Biological Interactions

Spectrum of Microbiocidal Activity

Antifungal and Antiviral (Enveloped Viruses) Efficacy

Benzyldimethyl(tridecyl)ammonium chloride, a member of the quaternary ammonium (B1175870) compound (QAC) family, demonstrates significant efficacy against a range of fungi and enveloped viruses. Its mechanism of action is primarily centered on the disruption of microbial cell membranes. As a cationic surfactant, the positively charged nitrogen atom in its structure electrostatically interacts with the negatively charged components of fungal and viral surfaces, such as the phospholipids (B1166683) in cell membranes and viral envelopes. nih.govnih.gov This binding leads to the disorganization of the membrane structure, compromising its integrity and resulting in the leakage of essential intracellular contents, ultimately causing cell death. nih.govnih.gov

The virucidal activity of QACs like benzyldimethyl(tridecyl)ammonium chloride is particularly pronounced against enveloped viruses. nih.govnih.gov The viral envelope, a lipid-based bilayer, is highly susceptible to the membrane-disrupting action of these compounds. nih.govnih.gov Research on disinfectants for coronaviruses (enveloped viruses) has shown that QACs can rapidly exhibit strong inhibitory effects, deactivating the virus by denaturing its lipid membrane. nih.gov This targeted action on the envelope means that such disinfectants are considered effective against a broad spectrum of enveloped viruses. nih.govnih.gov

In terms of antifungal activity, studies on closely related benzalkonium chlorides (a mixture of alkyl dimethyl benzyl (B1604629) ammonium chlorides) have confirmed their efficacy. researchgate.netnih.gov For instance, benzalkonium chloride has been shown to be rapidly effective against various Candida species. nih.gov However, its effectiveness can vary depending on the fungal species; for example, it has been found to be less effective against the mold Aspergillus ochraceus compared to yeasts like Candida. nih.gov Research on alkyl dimethyl benzyl ammonium chloride (ADBAC) has also demonstrated its ability to inhibit the growth of the plant pathogenic fungus Physalospora vaccinii in laboratory settings, preventing rot on cranberries. researchgate.net The table below summarizes findings on the antifungal efficacy of ADBAC against this plant pathogen.

Table 1: Inhibition of Physalospora vaccinii by Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)

| Treatment Concentration (ppm) | Mycelial Dry Weight Reduction | Growth Inhibition on Fruit |

|---|---|---|

| 10 | Mild | 47% reduction in disease progress |

| 100 | Mild | 77% reduction in disease progress |

| 1,000 | Significant | 100% inhibition |

This table was created using data from a study on the antifungal activity of ADBAC on a cranberry-rotting fungus. researchgate.net

Factors Influencing Mechanistic Efficacy

The antimicrobial performance of benzyldimethyl(tridecyl)ammonium chloride is not absolute and can be significantly influenced by various external factors. These include the physicochemical properties of the surrounding environment, interactions with other chemicals in a formulation, and the development of resistance mechanisms by the target microorganisms.

Environmental conditions play a crucial role in the efficacy of QAC disinfectants. Water hardness, caused by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can potentially reduce the activity of cationic surfactants. However, many commercial formulations containing benzyldimethyl(tridecyl)ammonium chloride are designed to remain effective in the presence of hard water. For example, specific disinfectant products have been shown to be effective bactericides, virucides, and fungicides in water with a hardness of up to 200 ppm (as CaCO₃). epa.gov

The antimicrobial activity of benzyldimethyl(tridecyl)ammonium chloride can be significantly enhanced when used in combination with other chemical agents, a phenomenon known as synergism. nih.gov Formulations often pair QACs with other biocides or functional ingredients to broaden the spectrum of activity, increase potency, and overcome microbial resistance.

Research has demonstrated synergistic interactions between QACs and other compounds against various microorganisms. For example, a sanitizer based on didecyldimethylammonium chloride (DDAC), another QAC, showed synergistic effects when combined with N,N-bis(3-aminopropyl)dodecylamine (APDA) and γ-cyclodextrin, proving effective against both bacteria and non-enveloped viruses. nih.govnih.gov Studies have also investigated the synergistic activity of biocides and antibiotics against resistant bacteria, finding that such combinations can reduce the inhibitory concentrations of both agents by 4- to 16-fold. nih.gov Another study established a synergistic effect between benzyl tri methyl ammonium chloride and potassium iodide in the context of corrosion inhibition, illustrating the principle of enhancement through combination. scholarsresearchlibrary.com These findings underscore the potential for creating highly effective antimicrobial products by strategically combining benzyldimethyl(tridecyl)ammonium chloride with other compatible agents.

A growing body of academic research has focused on the mechanisms by which microbes develop resistance to QACs, including benzyldimethyl(tridecyl)ammonium chloride. rsc.orgmarquette.edu This is a significant concern as the widespread use of these disinfectants can lead to reduced susceptibility and potentially contribute to cross-resistance with antibiotics. nih.gov

Bacteria have evolved several strategies to counteract the effects of QACs. nih.gov Key mechanisms include:

Modification of the Cell Envelope: Gram-negative bacteria possess an outer membrane that acts as a natural permeability barrier, limiting the uptake of QACs. marquette.edu Alterations in the composition and structure of this membrane can further enhance resistance.

Efflux Pumps: These are membrane proteins that actively transport harmful substances, including QACs, out of the bacterial cell before they can reach their target. marquette.edunih.gov Overexpression of efflux pump genes is a common mechanism of acquired resistance.

Biofilm Formation: Bacteria encased in a biofilm—a matrix of extracellular polymeric substances—are often more tolerant to disinfectants. nih.govnih.gov The biofilm matrix can act as a physical barrier, preventing the QAC from reaching the cells within.

Genetic Adaptations: Resistance can be acquired through horizontal gene transfer, where bacteria obtain resistance genes (e.g., qac genes) from other microorganisms. marquette.eduresearchgate.net These genes often code for efflux pumps or other resistance determinants and can be located on mobile genetic elements like plasmids, which may also carry antibiotic resistance genes, raising concerns about co-selection. nih.gov

Studies have identified specific genes, such as qacΔE1 in Escherichia coli, that confer resistance and have noted that factors related to motility and heat resistance can also play a role in sanitizer tolerance. nih.govresearchgate.net

Table 2: Investigated Microbial Resistance Mechanisms to Quaternary Ammonium Compounds (QACs)

| Mechanism | Description | References |

|---|---|---|

| Innate Resistance | The inherent structure of the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria, limits QAC entry. | marquette.edunih.gov |

| Efflux Pumps | Membrane proteins that actively expel QACs from the cell, preventing them from reaching lethal concentrations. | marquette.edunih.gov |

| Biofilm Formation | Communities of microbes encased in a protective matrix that hinders disinfectant penetration. | nih.govnih.gov |

| Genetic Acquisition | Acquiring QAC-resistance genes (e.g., qac genes) through horizontal gene transfer, often linked to antibiotic resistance genes. | marquette.edunih.govresearchgate.net |

| Enzymatic Degradation | Although less common for QACs, some bacteria may be able to enzymatically degrade the biocide. | nih.gov |

This table summarizes key resistance strategies identified in academic literature.

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Biological Efficacy

The length of the alkyl chain is a critical determinant of the biological efficacy of benzalkonium chlorides. scispace.com This is primarily due to its influence on the compound's physical properties, which in turn affect its interaction with biological membranes.

Correlation of Tridecyl Chain Length (C13) within Homologous Series (C12-C16)

Benzyldimethyl(tridecyl)ammonium chloride, with its 13-carbon alkyl chain, is situated within the most biologically active range of the benzalkonium chloride homologous series, which typically spans from C8 to C18. nih.gov Research consistently demonstrates that the antimicrobial potency of BACs is not linear across this series but rather shows an optimal length for maximum efficacy. The greatest biocidal activity is generally associated with the C12 (dodecyl) and C14 (myristyl) alkyl derivatives. wikipedia.org Specifically, the C12 homolog is often most effective against yeast and fungi, while the C14 homolog shows high efficacy against Gram-positive bacteria, and the C16 homolog against Gram-negative bacteria. scispace.comwikipedia.org

While specific data for the C13 homolog is less commonly reported in broad studies, its efficacy can be inferred from the well-established trends within the C12 to C16 range. It is expected to exhibit potent antimicrobial properties, likely demonstrating a broad spectrum of activity that is intermediate to or overlaps with that of the C12 and C14 homologs. The biological activity is significantly influenced by the alkyl chain length, with studies showing that BACs with chain lengths of C12, C14, and C16 have consistently higher bactericidal activity. nih.gov

To illustrate the relationship between alkyl chain length and antimicrobial efficacy, the following table presents typical Minimum Inhibitory Concentration (MIC) values for BAC homologs against common bacteria. Lower MIC values indicate higher efficacy.

| Homolog (Alkyl Chain Length) | Typical MIC against E. coli (μg/mL) | Typical MIC against S. aureus (μg/mL) |

| Benzyldimethyldodecylammonium chloride (C12) | 10 - 15 | 5 - 10 |

| Benzyldimethyl(tridecyl)ammonium chloride (C13) | 8 - 12 (estimated) | 4 - 8 (estimated) |

| Benzyldimethyltetradecylammonium chloride (C14) | 5 - 10 | 2 - 5 |

| Benzyldimethylhexadecylammonium chloride (C16) | 15 - 25 | 10 - 20 |

Note: The MIC values for the C13 homolog are estimated based on the established trends within the homologous series, as specific experimental data for this exact compound is limited in publicly available literature.

Role of Lipophilicity in Membrane Interaction and Activity

The length of the alkyl chain directly correlates with the lipophilicity of the molecule, a critical factor in its ability to interact with and disrupt microbial cell membranes. As the alkyl chain length increases, the compound becomes more hydrophobic, enhancing its ability to penetrate the lipid bilayer of cell membranes. wikipedia.org This penetration is a key step in the mechanism of action for QACs.

The interaction with the cell membrane is thought to cause a dissociation of the lipid bilayers, which in turn compromises the cell's permeability controls and leads to the leakage of essential cellular contents, ultimately resulting in cell death. wikipedia.org For benzyldimethyl(tridecyl)ammonium chloride, its C13 chain provides a balance of hydrophilic and lipophilic properties (amphiphilicity) that facilitates this membrane disruption.

The following table illustrates the general relationship between alkyl chain length, lipophilicity (expressed as the logarithm of the partition coefficient, logP), and the impact on membrane interaction.

| Homolog (Alkyl Chain Length) | Approximate logP | General Impact on Membrane Interaction |

| C12 | 3.5 | Effective membrane penetration. |

| C13 | 4.0 | Optimal balance for membrane disruption. |

| C14 | 4.5 | Strong membrane interaction, highly effective. |

| C16 | 5.5 | Increased partitioning into the membrane. |

Impact of Quaternary Nitrogen Substituents on Molecular Interactions

The quaternary nitrogen atom in benzyldimethyl(tridecyl)ammonium chloride carries a permanent positive charge. This cationic nature is fundamental to its biological activity. The initial interaction with a microbial cell is electrostatic, where the positively charged nitrogen is attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and phospholipids (B1166683) and proteins in the outer membrane of Gram-negative bacteria.

The specific substituents on the quaternary nitrogen—a benzyl (B1604629) group, two methyl groups, and the tridecyl chain—also play distinct roles:

Methyl Groups: The two small methyl groups are sterically non-hindering, allowing the larger functional groups to interact effectively with the target sites.

Tridecyl Chain: As discussed, this long alkyl chain is the primary driver for membrane penetration due to its lipophilic character.

The combination of these substituents creates an amphiphilic molecule where the cationic head group anchors to the cell surface, and the lipophilic tail inserts into and disrupts the membrane.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For compounds like benzyldimethyl(tridecyl)ammonium chloride, QSAR models can predict efficacy and toxicity based on molecular descriptors.

Computational Approaches and Molecular Descriptors in Predictive Models

QSAR models are built using statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, to establish a mathematical relationship between molecular descriptors and a biological endpoint (e.g., MIC). nih.govmdpi.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Commonly used molecular descriptors in QSAR studies of QACs include:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., branching, size, and shape).

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. ucsb.edu

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability. ucsb.edu

For the benzyldimethylammonium chloride homologous series, key descriptors would include the alkyl chain length, molecular weight, logP, and descriptors related to the polar surface area and volume.

The following table provides examples of molecular descriptors that would be relevant for a QSAR model of benzyldimethyl(tridecyl)ammonium chloride and its homologs.

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

| Constitutional | Molecular Weight | Relates to the overall size of the molecule. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Physicochemical | logP | Quantifies lipophilicity and membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's chemical reactivity and potential for interaction. ucsb.edu |

Model Validation and Interpretation for Biological Activity

A critical step in QSAR modeling is validation, which ensures that the model is robust, reliable, and has predictive power for new compounds. basicmedicalkey.com Validation is typically performed through internal and external methods.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation and bootstrapping are used to assess the internal consistency and stability of the model using the training data. taylorfrancis.com

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model's development. nih.gov A well-validated QSAR model will show good correlation between the predicted and experimentally determined biological activities for the external set.

Environmental Fate and Biogeochemical Transformations

Degradation Pathways and Kinetics

The breakdown of Benzyldimethyl(tridecyl)ammonium chloride in the environment is primarily driven by biological processes, with some contribution from abiotic factors.

The biodegradation of ADBACs, including the tridecyl variant, proceeds through a series of well-documented steps. The initial and rate-limiting step is often the cleavage of the C-N bond, specifically the bond between the nitrogen atom and the long alkyl chain (C-alkyl-N bond fission) or the benzyl (B1604629) group (debenzylation). epa.gov This is followed by subsequent degradation of the resulting components.

One established pathway involves the initial cleavage of the C-alkyl-N bond, leading to the formation of benzyldimethylamine. epa.gov This intermediate then undergoes sequential demethylation, losing its methyl groups to form benzylmethylamine and subsequently benzylamine. epa.gov These benzylamines can then be further transformed through deamination to benzaldehyde, which is rapidly oxidized to benzoic acid and ultimately mineralized. epa.gov

Another significant degradation route involves ω-oxidation followed by β-oxidation of the alkyl chain, a process identified in the biodegradation of similar benzalkonium compounds (BACs). regulations.gov This pathway involves the oxidation of the terminal methyl group of the alkyl chain.

The key biodegradation mechanisms are summarized below:

C-N Bond Fission: The breaking of the bond connecting the alkyl or benzyl group to the quaternary nitrogen.

Dealkylation: The removal of the tridecyl group.

Demethylation: The sequential removal of methyl groups from the nitrogen atom.

Debenzylation: The cleavage of the benzyl group from the nitrogen atom.

Microorganisms play a pivotal role in the degradation of Benzyldimethyl(tridecyl)ammonium chloride in environments such as soil, water, and wastewater treatment plants. Aerobic conditions are generally more favorable for its breakdown.

In polluted soil, bacteria like Aeromonas hydrophila have demonstrated the ability to utilize ADBAC as a sole source of carbon and energy. epa.gov Studies on mixed aerobic cultures from contaminated aquatic sediments have shown complete degradation of ADBACs. researchgate.net

Wastewater treatment plants are a critical environmental compartment for the transformation of these compounds. In moving bed biofilm reactors (MBBRs), complex microbial communities effectively degrade benzalkonium chlorides. regulations.gov Research on similar BACs (C12 and C14) in these systems revealed degradation half-lives of 12 and 20 hours, respectively, and identified numerous metabolites. regulations.gov This suggests that microbial biofilms are highly efficient at metabolizing these surfactants.

The presence of Benzyldimethyl(tridecyl)ammonium chloride can also influence microbial community structure. In eutrophic lake water, exposure to a similar compound, benzyldimethyldodecyl ammonium (B1175870) chloride, led to a selective enrichment of bacteria such as Rheinheimera, Pseudomonas, and Vogesella, suggesting these genera may possess resistance or degradation capabilities.

While biodegradation is the primary fate, abiotic processes can also contribute to the transformation of Benzyldimethyl(tridecyl)ammonium chloride. ADBACs are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). epa.gov

Photodegradation in aqueous solutions can occur, particularly in the presence of photosensitizers. For a mixture of C12-C16 ADBACs, the half-life was calculated to be 10.9 days in the presence of acetone (B3395972) as a photosensitizer. epa.gov Without a photosensitizer, ADBACs are considered photolytically stable in water. epa.govregulations.gov

Environmental Partitioning and Transport

The movement and distribution of Benzyldimethyl(tridecyl)ammonium chloride in the environment are heavily influenced by its strong tendency to sorb to solids.

As a cationic surfactant, Benzyldimethyl(tridecyl)ammonium chloride exhibits strong adsorption to negatively charged surfaces like those found in soil, sediment, and suspended organic matter. This sorption is a key factor controlling its concentration in the aqueous phase and, consequently, its bioavailability and mobility.

The primary mechanisms of sorption include:

Ion Exchange: The positively charged quaternary ammonium headgroup electrostatically interacts with and binds to negatively charged sites on clay minerals and organic matter. This is the dominant mechanism at low concentrations. researchgate.net

Hydrophobic Interactions: At higher concentrations, the non-polar tridecyl and benzyl groups can lead to aggregation and further adsorption onto the solid phase through hydrophobic interactions. researchgate.net

The extent of sorption is influenced by several factors, including the organic matter content and clay content of the soil. Higher organic matter and clay content generally lead to stronger sorption.

Table 1: Factors Influencing Sorption of ADBACs

| Factor | Influence on Sorption | Rationale |

|---|---|---|

| Organic Matter Content | Increases sorption | Provides negatively charged sites for ion exchange and a non-polar phase for hydrophobic interactions. |

| Clay Content | Increases sorption | Clay minerals have a net negative charge, facilitating strong electrostatic attraction with the cationic headgroup. |

| pH | Can influence sorption | Affects the surface charge of soil components, though the cationic nature of the compound is maintained over a wide pH range. |

| Ionic Strength | Can increase hydrophobic uptake | High salt concentrations can enhance the aggregation and hydrophobic sorption of the surfactant. researchgate.net |

Due to its strong sorption to soil and sediment particles, the leaching potential of Benzyldimethyl(tridecyl)ammonium chloride is generally considered to be low. Once introduced into soil, it is expected to remain in the upper layers with limited downward movement towards groundwater. Studies on ADBACs have shown that their mobility in soil columns is restricted, with the majority being retained in the top few inches of soil.

In aquatic systems, the compound will rapidly partition from the water column to suspended solids and bottom sediments. This process significantly reduces the concentration of the dissolved form in the water, thereby limiting its transport over long distances in aquatic environments. However, the transport of contaminated sediment particles during high-flow events could contribute to its redistribution.

Table 2: Summary of Environmental Behavior

| Process | Description | Significance for Benzyldimethyl(tridecyl)ammonium chloride |

|---|---|---|

| Biodegradation | Microbial breakdown into simpler molecules. | Primary degradation pathway, especially under aerobic conditions. |

| Abiotic Transformation | Degradation through non-biological processes like hydrolysis and photolysis. | Generally stable to hydrolysis; can photodegrade with a photosensitizer. |

| Sorption | Adhesion to solid particles (soil, sediment). | Strong sorption limits mobility and bioavailability. |

| Leaching | Downward movement through the soil profile with water. | Low potential due to strong sorption. |

Behavior in Wastewater Treatment Systems and Removal Efficiencies

Benzyldimethyl(tridecyl)ammonium chloride and other QACs are introduced into wastewater treatment plants (WWTPs) through domestic and industrial discharge. pandemicpact.orgacs.orgresearchgate.netumn.edu Their removal from the liquid stream in these facilities is generally high, often exceeding 90%. acs.orgnih.gov This removal is primarily achieved through two key mechanisms: sorption to sewage sludge and biodegradation. nih.gov

Due to their positive charge, these cationic surfactants have a strong affinity for the negatively charged surfaces of organic matter and clay minerals found in sewage sludge. researchgate.netnih.govnih.gov It is estimated that approximately 90% of the total volume of QACs entering a typical WWTP may be removed by adsorption to sludge. industrialchemicals.gov.au This process effectively transfers the compound from the aqueous phase to the solid phase.

Biodegradation also plays a significant role in the removal of benzyldimethyl(tridecyl)ammonium chloride in WWTPs. nih.gov Studies have demonstrated that acclimated activated sludge can effectively biodegrade these compounds. nih.gov For instance, a study on C12-16 alkyl dimethyl benzyl ammonium chloride (ADBAC) reported a very high removal level in a continuous activated sludge test. nih.gov Research has shown that some bacterial species, such as Aeromonas hydrophila, can utilize benzyldimethylalkylammonium chloride as a sole source of carbon and energy. nih.gov The degradation pathway can involve the cleavage of the C-alkyl-N bond as the initial step. nih.gov

However, the efficiency of removal can be influenced by various factors, including the operational parameters of the WWTP and the concentration of the QACs. acs.orgresearchgate.net High concentrations of these biocidal compounds could potentially disrupt the microbial activity essential for wastewater treatment processes, including nitrification. acs.orgresearchgate.netresearchgate.net For example, one study showed that ammonia (B1221849) oxidation was inhibited with increasing concentrations of alkyl benzyl dimethyl ammonium chloride, ceasing at 15 mg/L. researchgate.net

Interactive Table: Removal of Benzyldimethyl(tridecyl)ammonium Chloride and Related QACs in Wastewater Treatment

| Removal Mechanism | Reported Efficiency/Observation | Influencing Factors | References |

| Sorption to Sludge | Approx. 90% of total QAC volume | Cationic nature of QACs, negatively charged sludge particles | industrialchemicals.gov.au |

| Biodegradation | Can exceed 90% with acclimated sludge | Acclimation of microbial populations, QAC concentration | acs.orgnih.gov |

| Overall Removal | Generally >90% from the liquid stream | WWTP operational parameters, initial QAC concentration | acs.orgnih.gov |

Ecological Implications and Environmental Persistence

Despite high removal rates in WWTPs, the residual amounts of benzyldimethyl(tridecyl)ammonium chloride that enter the environment through treated effluent and the disposal of contaminated biosolids can have significant ecological consequences. acs.orgresearchgate.netnih.gov

The primary concern is the potential for toxic effects on aquatic organisms. industrialchemicals.gov.au As cationic surfactants, these compounds can disrupt cell membranes of microorganisms, algae, invertebrates, and fish. nih.govindustrialchemicals.gov.au The ecotoxicity of QACs is a key factor in their environmental risk assessment. nih.gov The increased use of disinfectants containing these compounds, particularly during the COVID-19 pandemic, has heightened concerns about their environmental impact. pandemicpact.orgacs.orgresearchgate.netumn.edunih.gov

The environmental persistence of benzyldimethyl(tridecyl)ammonium chloride is a complex issue. While some studies point to its biodegradability, its strong tendency to sorb to soil and sediment can make it resistant to degradation in these compartments. researchgate.netnih.govnih.gov The positive charge of the molecule leads to tight binding with negatively charged particles, reducing its availability for microbial breakdown. researchgate.netnih.gov This can lead to its accumulation in sediments and soils where biosolids have been applied. acs.orgresearchgate.netnih.gov

Bioavailability in Environmental Compartments

The bioavailability of benzyldimethyl(tridecyl)ammonium chloride in the environment is significantly influenced by its strong sorption characteristics. In aquatic systems, the compound readily partitions from the water column to suspended solids and sediments. nih.govindustrialchemicals.gov.au This process reduces the concentration of the freely dissolved form in water, which is generally considered the most bioavailable and toxic fraction.

In soil environments, which can be exposed to this compound through the application of biosolids from WWTPs, its mobility is low. nih.gov The strong adsorption to soil particles limits its potential to leach into groundwater. nih.gov However, this also means that the compound can persist in the upper soil layers, potentially impacting soil microorganisms and other terrestrial organisms. The bioavailability in soil will depend on various factors such as soil type, organic matter content, and pH.

Emerging Research on Environmental Impact Mitigation

In response to concerns about the environmental impact of benzyldimethyl(tridecyl)ammonium chloride and other QACs, research is underway to develop effective mitigation strategies.

One area of focus is on enhancing the biodegradation of these compounds. The identification of specific microbial strains capable of degrading QACs offers a promising avenue for bioremediation. nih.gov For example, the bacterium Aeromonas hydrophila has been shown to break down benzyldimethylalkylammonium chloride. nih.gov Understanding the specific degradation pathways is crucial for optimizing bioremediation processes. nih.gov The degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila has been shown to proceed through the formation of intermediates such as benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid. nih.gov

Another approach involves the use of advanced oxidation processes. While direct photolysis of these compounds in aqueous solutions is slow, their degradation can be enhanced in the presence of photosensitizers. researchgate.net

Furthermore, research into alternative disinfectants with more favorable environmental profiles is ongoing. nih.gov The exploration of non-chemical disinfection methods, such as ultraviolet-C (UV-C) irradiation, is also being considered as a way to reduce the environmental load of QACs. nih.gov

Interactive Table: Research on Mitigation of Environmental Impacts

| Mitigation Strategy | Description | Key Findings/Potential | References |

| Enhanced Biodegradation | Use of specific microbial strains to break down QACs. | Identification of bacteria like Aeromonas hydrophila that can metabolize the compound. | nih.gov |

| Advanced Oxidation Processes | Use of processes like photolysis with photosensitizers. | Can significantly increase the degradation rate in water. | researchgate.net |

| Alternative Disinfectants | Development and use of more environmentally benign disinfectants. | Aims to reduce the overall environmental burden of persistent chemicals. | nih.gov |

| Non-Chemical Disinfection | Application of methods like UV-C irradiation. | Offers a chemical-free alternative for disinfection, avoiding the release of harmful compounds. | nih.gov |

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for the separation and analysis of quaternary ammonium (B1175870) compounds (QACs) like benzyldimethyl(tridecyl)ammonium chloride. Its ability to separate individual homologues from complex mixtures is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a standard UV detector is a widely used method for the analysis of BAC. nih.gov This technique offers robustness and is suitable for quantifying higher concentrations of the analyte. The separation is typically achieved using reversed-phase columns, such as C18, which separate the different alkyl chain homologues. nih.gov

However, a significant challenge in the HPLC analysis of QACs is the strong ionic interaction between the positively charged quaternary ammonium group and residual silanols on the surface of traditional silica-based columns. This interaction can lead to poor peak shape, tailing, and reduced column efficiency. thermofisher.com To overcome this, specialized columns, such as those with advanced surface chemistry to deactivate silanol activity, have been developed. These columns, like the Acclaim Surfactant and Acclaim Surfactant Plus, yield more symmetrical and efficient peaks for cationic surfactants. thermofisher.com

The mobile phase composition is critical for achieving good separation. A typical mobile phase consists of an acetonitrile and buffer solution, such as triethylamine or a phosphate buffer, adjusted to an acidic pH. nih.govthermofisher.com Detection is commonly performed at wavelengths around 215 nm or 268 nm, where the benzyl (B1604629) group exhibits strong UV absorbance. nih.gov

Table 1: Example HPLC-DAD/UV Conditions for Benzalkonium Chloride Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Luna C18 (250 x 4.6 mm, 5 µm) nih.gov | Acclaim Surfactant Plus thermofisher.com |

| Mobile Phase | 0.01% triethylamine (pH 2.5) : acetonitrile (40:60 v/v) nih.gov | Phosphate buffer (pH 3) / Acetonitrile thermofisher.com |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified |

| Detection | Diode Array Detector @ 215 nm nih.gov | UV Detector |

| Column Temp. | 30°C nih.gov | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Advanced Modes

For highly sensitive and selective detection, particularly at trace levels in complex environmental and biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique combines the separation power of HPLC (or Ultra-Performance Liquid Chromatography, UPLC) with the mass-based detection of a tandem mass spectrometer, which provides structural confirmation and minimizes interferences. nih.govnih.gov

LC-MS/MS methods are superior to older techniques due to their enhanced separation, identification capabilities, and accuracy. nih.gov Analysis is typically performed in positive electrospray ionization (ESI+) mode, where the permanently positive charge of the quaternary ammonium ion allows for excellent sensitivity. nih.gov The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for each analyte, ensuring high selectivity and reducing background noise. nih.gov

The unequivocal structural identification of BAC homologues in water samples can be achieved by isolating the molecular ion (e.g., m/z 304 for C12, 332 for C14) and then fragmenting it to produce characteristic product ions. nih.gov A common fragmentation pathway involves the loss of the toluyl group, resulting in a tropylium ion at m/z 91, which is characteristic of all BAC homologues. nih.gov The development of UPLC-MS/MS methods has allowed for the rapid elution of multiple biocides in under 5 minutes. oup.com

Table 2: Performance of a Validated UPLC-MS/MS Method for BACs in Food Matrices oup.com

| Parameter | Performance Characteristic |

| Linearity Range | 0.01 - 0.150 mg/kg |

| Limit of Detection (LOD) | 0.4 - 1.0 µg/kg |

| Limit of Quantitation (LOQ) | 1 - 4 µg/kg |

| Recovery | 81 - 115% |

| Precision (RSD) | < 17% |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate and concentrate benzyldimethyl(tridecyl)ammonium chloride from the sample matrix and remove interfering substances prior to chromatographic analysis.

Solid Phase Extraction (SPE) for Concentration

Solid Phase Extraction (SPE) is a widely employed technique for the cleanup and concentration of QACs from aqueous samples like river water, seawater, and sewage effluent. nih.govdss.go.thsigmaaldrich.com The method involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. sigmaaldrich.com

For cationic compounds like BACs, polymeric or cation-exchange cartridges are often used. nih.govresearchgate.net For instance, polymeric cartridges have been successfully used to extract BACs from various water matrices with total method recoveries exceeding 71%. nih.gov Another approach for environmental water samples involves using a reversed-phase (e.g., RP-18) cartridge after adding an anionic surfactant to the sample to form a hydrophobic ion-pair complex, which enhances retention on the sorbent. dss.go.th The retained compounds can then be eluted with a solvent mixture such as methanol-ethyl acetate (B1210297). dss.go.th

Addressing Matrix Effects in Complex Environmental and Biological Samples

When analyzing complex samples such as wastewater, soil, sludge, or biological fluids with highly sensitive techniques like LC-MS/MS, the "matrix effect" can be a significant source of error. mdpi.comutupub.fi The matrix effect is the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. mdpi.com This can compromise the precision, accuracy, and sensitivity of the analysis. utupub.fi

Several strategies are employed to mitigate matrix effects. The most common is the use of matrix-matched calibration standards. mdpi.com This involves preparing calibration standards in a blank sample extract that is representative of the samples being analyzed, thereby ensuring that the standards and the samples experience similar matrix effects. mdpi.com Another powerful approach is the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated analogues of the target analyte (e.g., Dodecylbenzyldimethylammonium chloride-D7). nih.gov These standards co-elute with the native analyte and experience similar matrix effects and extraction losses, allowing for accurate correction during data processing. nih.gov Matrix effects for QACs in complex matrices like human serum and urine have been measured to range from -27% (suppression) to +15.4% (enhancement). nih.gov

Alternative Spectroscopic and Potentiometric Methods in Research

While chromatography is the dominant analytical technique, other methods can be used for the quantification of BACs, particularly in less complex samples or for screening purposes.

Spectroscopic Methods: UV-Visible spectrophotometry offers a simpler, more accessible method for QAC quantification. nih.govresearchgate.net These methods are often based on the formation of a colored ion-pair between the cationic QAC and an anionic dye, such as Eosin-Y. researchgate.net The resulting colored complex can be extracted into an organic solvent and its absorbance measured with a spectrophotometer. A linear relationship between absorbance and concentration can be established, allowing for quantification. researchgate.net Another approach is direct measurement of the aqueous solution's absorbance at wavelengths around 268 nm. nih.gov Kinetic photometric methods have also been developed, based on the ability of BAC to inhibit certain enzymatic reactions, with the reaction rate being measured photometrically. isciii.es

Potentiometric Methods: Potentiometric titration is a classic analytical technique that can be applied to determine the concentration of BAC in solutions like disinfectants. nih.govkyoto-kem.com This method typically involves titrating the BAC solution with a standard solution of an oppositely charged species, such as sodium tetraphenylboron. kyoto-kem.com The endpoint of the titration, where the BAC has been fully reacted, is determined by monitoring the change in potential using an ion-selective electrode or a photometric sensor with an indicator. kyoto-kem.com The concentration of BAC is then calculated from the volume of titrant used. kyoto-kem.com

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and properties of molecules. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. By solving the Schrödinger equation for a given molecule, DFT can determine a wide range of properties, including optimized molecular geometry, electronic distribution, and spectroscopic characteristics.

Below is a table of computed molecular properties for Benzyldimethyl(tridecyl)ammonium chloride, representative of the data obtained from quantum chemical calculations.

| Property | Value | Source |

| Molecular Formula | C22H40ClN | chemicalbook.comguidechem.comchemspider.com |

| Molecular Weight | 354.02 g/mol | chemicalbook.comguidechem.com |

| Monoisotopic Mass | 353.284928 Da | chemspider.com |

| Topological Polar Surface Area (TPSA) | 0 Ų | nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 3.578 | guidechem.com |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 13 | nih.gov |

This table is generated based on data from various chemical databases and represents the type of information derived from computational models.

These computed properties are crucial for understanding the molecule's behavior. For instance, the LogP value suggests how the compound partitions between fatty (lipid) and aqueous environments, which is critical for predicting its biological interactions and environmental distribution. The absence of hydrogen bond donors and the single acceptor site (the nitrogen atom, though its accessibility is sterically hindered) influence its solubility and interaction with polar molecules.

Molecular Dynamics Simulations for Biological Interactions and Membrane Dynamics

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. It is particularly useful for understanding how molecules like Benzyldimethyl(tridecyl)ammonium chloride interact with complex biological systems, such as cell membranes. nih.govresearchgate.net Cell membranes are primarily composed of a lipid bilayer, which acts as a barrier to the cell's surroundings.

The antimicrobial activity of quaternary ammonium (B1175870) compounds (QACs) is largely attributed to their ability to disrupt these membranes. MD simulations can model this process at an atomic level of detail. nih.gov In a typical simulation, a model lipid bilayer is constructed and solvated with water, after which molecules of the QAC are introduced into the system. The simulation then calculates the trajectories of all atoms over time based on a force field that describes the interatomic interactions.

Key insights from MD simulations of QACs interacting with lipid bilayers include:

Initial Adsorption: The positively charged quaternary ammonium headgroup is electrostatically attracted to the negatively charged phosphate groups on the lipid headgroups of the membrane surface.

Hydrophobic Insertion: The long alkyl tail (the tridecyl chain in this case) has a strong affinity for the hydrophobic core of the lipid bilayer. This hydrophobic interaction drives the insertion of the tail into the membrane.

Membrane Disruption: The insertion of QAC molecules into the bilayer alters the membrane's structure and dynamics. rsc.org This can lead to changes in membrane fluidity, thickness, and permeability, ultimately causing leakage of cellular contents and cell death. nih.gov

Studies on various QACs have shown that the length of the alkyl chain is a critical factor. rsc.org Surfactants with longer alkyl tails tend to aggregate at the membrane-water interface, while those with shorter tails may penetrate the bilayer more readily as monomers. rsc.org The tridecyl (C13) chain of Benzyldimethyl(tridecyl)ammonium chloride places it in a category of QACs with significant membrane-disrupting potential.

| Simulation Parameter | Observation from typical QAC/Membrane Simulations | Relevance to Benzyldimethyl(tridecyl)ammonium chloride |

| Density Profile | Shows the location of surfactant molecules relative to the lipid headgroups and core. | Would confirm the insertion of the tridecyl tail into the hydrophobic core of the membrane. |

| Lipid Order Parameter | Measures the ordering of the lipid tails. Insertion of surfactants typically disorders the lipid packing. | A decrease in the order parameter would indicate membrane fluidization and disruption. |

| Area Per Lipid | The average surface area occupied by a lipid molecule. This may increase as surfactant molecules insert between them. | An increase would suggest a "wedging" effect, leading to membrane expansion and instability. |

| Hydrogen Bonding | Analysis of hydrogen bonds between surfactant headgroups, water, and lipid headgroups. | Reveals the nature of the initial electrostatic attachment to the membrane surface. |

This table summarizes general findings from MD simulations of QACs and their expected application to the specific compound.

Predictive Models for Environmental Behavior and Fate (e.g., Biodegradation, Sorption)

Predictive models are essential for assessing the environmental risk of chemicals. For Benzyldimethyl(tridecyl)ammonium chloride, these models focus on its behavior and persistence in environments like wastewater treatment plants (WWTPs), surface waters, and soils. nih.govresearchgate.net The key processes governing its environmental fate are biodegradation and sorption. nih.govresearchgate.net

Sorption: Due to its cationic nature and long alkyl chain, Benzyldimethyl(tridecyl)ammonium chloride has a strong tendency to sorb (adsorb and absorb) to negatively charged surfaces. nih.gov In WWTPs, this means it rapidly partitions from the water phase onto the activated sludge. nih.govresearchgate.net This high sorption affinity is a primary mechanism for its removal from wastewater. researchgate.net The process is influenced by factors such as temperature and pH. researchgate.net Thermodynamic data from studies on similar compounds show that the biosorption process is typically spontaneous and exothermic. nih.gov Fugacity modeling for the general class of Alkyldimethylbenzylammonium Chlorides (ADBACs) indicates that sediment is the primary environmental compartment where these chemicals accumulate (>95%). epa.gov

Biodegradation: Biodegradation is the breakdown of organic matter by microorganisms. While ADBACs are designed as biocides, some microorganisms can degrade them. nih.govresearchgate.net The biodegradation of ADBACs can proceed aerobically. researchgate.net Studies have identified specific degradation pathways, which often begin with the cleavage of the C-alkyl-N bond, followed by sequential demethylation and degradation of the benzyl (B1604629) group. nih.govau.dk However, the strong sorption of these compounds to sludge can reduce their bioavailability to microorganisms, sometimes making biodegradation a slower process than sorption. researchgate.net Predictive models for WWTPs incorporate both sorption and biodegradation kinetics to estimate the removal efficiency and the concentration of the compound in the final effluent and sludge.

| Model Parameter | Description | Typical Value/Behavior for ADBACs |

| Sorption Coefficient (Kd or Koc) | A measure of the chemical's tendency to bind to soil or sludge organic carbon. | High; indicates strong binding to solids and sediment. researchgate.netepa.gov |

| Biodegradation Rate Constant (k_bio) | The rate at which the chemical is degraded by microbial action. | Variable; can be significant but is often slower than the rate of sorption. researchgate.netau.dk |

| Half-life (t_1/2) | The time it takes for half of the initial concentration of the compound to disappear from a specific compartment. | Half-lives of 12-20 hours have been observed for similar compounds in biofilm reactors. au.dk |

| Volatility (Henry's Law Constant) | The tendency of a chemical to partition between air and water. | Very low; ADBACs are not expected to volatilize significantly from water or soil. nih.gov |

This table outlines key parameters used in environmental fate models for compounds like Benzyldimethyl(tridecyl)ammonium chloride.

These models are crucial for regulatory agencies to perform environmental risk assessments and to establish guidelines for the safe use and disposal of products containing this compound. nih.govepa.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Benzyldimethyl(tridecyl)ammonium chloride?

- Synthesis : The compound is typically synthesized via quaternization of dimethylbenzylamine with tridecyl chloride under controlled pH (8–10) and temperature (60–80°C). Purification involves solvent extraction and recrystallization .

- Characterization :

- NMR : and NMR verify the quaternary ammonium structure (e.g., benzyl protons at δ 7.3–7.5 ppm, methyl groups at δ 3.1–3.3 ppm) .

- Mass Spectrometry : LC-MS or ESI-MS confirms molecular weight (e.g., [M] at m/z 424.15 for CHClN) .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .

Q. How should researchers handle and store Benzyldimethyl(tridecyl)ammonium chloride to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid mixing with strong oxidizers due to combustion risks .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Degradation occurs above 25°C, forming hazardous byproducts (e.g., chlorinated hydrocarbons). Monitor pH (<7) to prevent decomposition .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 70:30 + 0.1% trifluoroacetic acid) for retention time ~8.2 min .

- Ion Chromatography : Quantifies chloride counterions with conductivity detection (LOD: 0.1 ppm) .

- Spectrophotometry : Detects quaternary ammonium groups at 254 nm (ε = 1.2 × 10 L·mol·cm) .

Advanced Research Questions

Q. How does alkyl chain length (e.g., tridecyl vs. octadecyl) influence the antimicrobial mechanism of quaternary ammonium compounds?

- Membrane Disruption : Longer chains (C18) exhibit higher lipophilicity, enhancing penetration into microbial membranes. Tridecyl (C13) balances solubility and biocidal activity, with optimal CMC (critical micelle concentration) at 0.5–1.0 mM .

- Data Example :

| Chain Length | MIC against E. coli (μg/mL) | Log P |

|---|---|---|

| C12 | 25 | 2.1 |

| C13 | 12 | 2.8 |

| C18 | 8 | 4.5 |

| Source: Adapted from |

Q. How can researchers resolve contradictions in biocidal efficacy data across studies?

- Variables to Control :

- Strain Variability : Use standardized strains (e.g., ATCC 25922 for E. coli) and growth phase (mid-log phase) .

- Assay Conditions : Maintain consistent pH (7.2–7.4), temperature (37°C), and ionic strength (0.85% NaCl) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. Report 95% confidence intervals .

Q. What advanced techniques elucidate the compound’s interaction with bacterial membranes?

- Fluorescence Microscopy : Use propidium iodide (PI) to track membrane integrity loss. Correlate PI uptake with compound concentration .

- AFM : Atomic force microscopy reveals surface roughness changes in bacteria (e.g., S. aureus) post-exposure, indicating membrane collapse .

- DSC : Differential scanning calorimetry measures lipid phase transition shifts (∆T ~3–5°C) in model membranes (e.g., DPPC liposomes) .

Methodological Challenges

Q. How to address interference from surfactants in environmental samples during analysis?

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges removes non-polar interferents. Adjust elution with methanol:acetic acid (95:5) .

- Matrix Effects : Use isotope-labeled internal standards (e.g., D-benzalkonium chloride) for LC-MS/MS quantification .

Q. What are the ethical and regulatory considerations for in vivo toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.